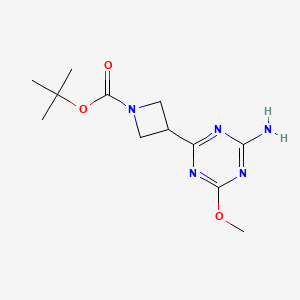

Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate is a specialized heterocyclic compound featuring an azetidine ring fused with a 1,3,5-triazine moiety. This structural framework is critical in medicinal chemistry and agrochemical research, where such compounds are explored as kinase inhibitors, enzyme modulators, or intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-12(2,3)20-11(18)17-5-7(6-17)8-14-9(13)16-10(15-8)19-4/h7H,5-6H2,1-4H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAOXYMCXDFLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC(=N2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazine Ring:

Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a 3-aminopropanol derivative.

Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from triazine structures, including tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate, exhibit promising anticancer properties. In a study involving various derivatives of triazines, certain compounds demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, derivatives similar to the target compound were evaluated for their ability to inhibit cell proliferation in leukemia and CNS cancer cell lines, with some achieving over 70% inhibition rates in preliminary screenings .

Herbicidal Properties

Compounds containing triazine moieties are well-known for their herbicidal activity. This compound can potentially be developed into herbicides due to its ability to interfere with plant growth processes. The synthesis of related triazine derivatives has been linked to effective weed control in various crops .

Environmental Impact

The environmental safety profile of triazine-based herbicides is a critical area of research. Studies focus on the degradation pathways and ecological impact of these compounds when used in agricultural settings. Understanding the environmental fate of such herbicides is essential for developing sustainable agricultural practices .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes the formation of the azetidine ring followed by functionalization with the triazine derivative.

Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Target Compound

- Structure: Azetidine-1-carboxylate with 4-amino-6-methoxy-1,3,5-triazin-2-yl at the 3-position.

- Key Features: The triazine core offers sites for nucleophilic substitution (e.g., at the 2- and 4-positions) and hydrogen bonding via the amino group.

Analog 1 : tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: Not provided)

- Structure: Azetidine-1-carboxylate with cyanomethyl and pyrazole-boronate substituents.

- Key Features: Boronate ester enables Suzuki-Miyaura cross-coupling reactions for further functionalization . Cyanomethyl group increases electrophilicity, contrasting with the nucleophilic triazine in the target compound.

- Synthesis: Requires DBU as a base and isopropanol as a solvent, indicating mild reaction conditions .

Analog 2 : tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)

- Structure : Azetidine-1-carboxylate with a ketone-containing side chain.

- Key Features: The oxoethyl group introduces a reactive carbonyl, useful in condensation or reduction reactions.

Analog 3 : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)

- Structure : Fluorinated azetidine with hydroxymethyl substituent.

- Key Features :

Structural and Functional Comparison Table

Biological Activity

Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate is a synthetic organic compound with notable biological activities. This compound features a triazine ring and an azetidine structure, which contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of various functional groups that may influence its biological interactions. The triazine moiety is known for its reactivity and ability to form complexes with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazine ring can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, including bacteria and fungi.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives of triazines possess potent activity against Mycobacterium tuberculosis, with some compounds achieving low minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Antifungal Activity

The structural characteristics of triazines also suggest potential antifungal properties. Compounds related to this class have been evaluated for their efficacy against Candida albicans and other fungal strains, showing promising results in terms of MIC values .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives:

- Antibacterial Activity Against M. tuberculosis :

- Synergistic Antifungal Effects :

Data Table: Comparative Biological Activity

Q & A

Q. Basic

- ¹H/¹³C NMR : Diagnostic signals include δ ~1.4 ppm (Boc tert-butyl), δ 3.6–4.2 ppm (azetidine CH₂), and δ 8.0–8.5 ppm (triazine protons). Methoxy groups resonate at δ ~3.9 ppm.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₁N₅O₃).

- HPLC : Purity assessment using reverse-phase C18 columns (MeCN/H₂O gradient) .

How can low yields in triazine-azetidine coupling reactions be mitigated?

Advanced

Low yields often stem from competing side reactions (e.g., Boc deprotection or triazine hydrolysis). Strategies:

- Optimize catalyst loading (0.5–2 mol% Pd).

- Use anhydrous solvents (DMF, THF) and inert atmospheres.

- Screen bases (Cs₂CO₃ > K₂CO₃) to enhance nucleophilicity.

- Monitor reaction progress via LC-MS to identify quenching points .

What strategies prevent Boc cleavage during downstream functionalization?

Q. Advanced

- Avoid strong acids/bases; use mild conditions (e.g., TFA/DCM at 0°C for deprotection).

- Prioritize reactions at the triazine’s 2-position, which is less sterically hindered than the azetidine’s 3-position.

- PharmaBlock’s fluorinated azetidine derivatives demonstrate Boc stability under selective alkylation conditions .

How do solubility properties influence reaction design?

Basic

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For coupling reactions, DMF is preferred. For Boc deprotection, dichloromethane or chloroform is optimal. Precipitation in hexane/EtOAC (1:1) aids purification .

How can computational modeling predict regioselectivity in triazine modifications?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The methoxy group at C6 of the triazine acts as an electron donor, directing electrophilic attacks to C2 or C4. MD simulations further predict steric accessibility of the azetidine’s 3-position .

What purification techniques are effective for isolating this compound?

Q. Basic

- Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:1 gradient).

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.

- Prep-HPLC : For scale-up, use acidic mobile phases (0.1% TFA) to minimize aggregation .

How to resolve contradictions in reported reaction conditions for triazine coupling?

Advanced

Discrepancies in catalytic systems (e.g., Pd vs. Cu) or solvents (DMF vs. dioxane) require systematic screening:

- Design a DoE (Design of Experiments) varying temperature, catalyst, and solvent.

- Compare yields and side products via LC-MS/NMR. Enamine’s protocols suggest Pd-based systems for higher reproducibility .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- LC-MS/MS : Detects hydrolyzed triazine (m/z 154.1) or de-Boc byproducts (m/z 185.2).

- ²⁹Si NMR : Identifies silica gel residues post-purification.

- XRD : Confirms crystalline phase purity, critical for patent documentation .

How does the methoxy group influence the compound’s reactivity?

Advanced

The 6-methoxy group on the triazine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.